molecular formula C9H9BrO B172178 7-Bromoisochroman CAS No. 149910-98-5

7-Bromoisochroman

Cat. No.: B172178
CAS No.: 149910-98-5
M. Wt: 213.07 g/mol
InChI Key: CHBQZLRHIRLMBX-UHFFFAOYSA-N
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Description

7-Bromoisochroman is a chemical compound with the molecular formula C9H9BrO . It has a molecular weight of 213.07 g/mol . The IUPAC name for this compound is 7-bromo-3,4-dihydro-1H-isochromene .


Molecular Structure Analysis

The molecular structure of this compound consists of a bromine atom attached to the 7th carbon of the isochroman ring . The InChI code for this compound is 1S/C9H9BrO/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-2,5H,3-4,6H2 .


Physical And Chemical Properties Analysis

This compound has several computed properties. It has a molecular weight of 213.07 g/mol . It has a XLogP3-AA value of 2.3, indicating its partition coefficient between octanol and water . It has no hydrogen bond donors, one hydrogen bond acceptor, and no rotatable bonds . Its exact mass and monoisotopic mass are both 211.98368 g/mol . Its topological polar surface area is 9.2 Ų . It has 11 heavy atoms .

Scientific Research Applications

  • Synthesis of 1‐Arylisochromans : 7-Bromoisochroman has been used in the synthesis of 1-arylisochromans, which are further processed to create ortho-substituted diphenylmethane derivatives. These compounds have potential applications in the development of benzodiazepines and other complex organic compounds (Stelt, Hofman, & Nauta, 2010).

  • Preparation of Perylene Bisimide Dyes : The bromination of perylene bisanhydride with cyclohexylamine, involving this compound, has led to the creation of isomerically pure dibromoperylene bisimides. These compounds are valuable in the synthesis of dyes with specific absorption and emission characteristics (Würthner et al., 2004).

  • Synthesis of Homoisoflavonoids : Novel derivatives of homoisoflavonoids, which have shown cytotoxic activities towards human cancer cell lines, have been synthesized using this compound. This highlights its role in medicinal chemistry (Asadipour et al., 2017).

  • Development of Fluorescent Probes : this compound has been utilized in the synthesis of 7-(2-Methoxycarbonylvinyl)-3-hydroxychromones, leading to dyes with dual emission in the red region of the spectrum. These are useful in developing new fluorescent probes for biological research (Klymchenko & Mély, 2004).

  • Discovery of Chemical Probes for Protein Inhibition : this compound derivatives have been instrumental in the discovery of selective chemical probes for bromodomain-containing proteins, with implications in cancer and immune response pathways (Theodoulou et al., 2016).

  • Investigation of DNA-Protein Interactions : this compound derivatives have been used in oligodeoxynucleotides for studying DNA-protein interactions. This approach helps understand the role of nitrogen atoms in major and minor DNA grooves (Minakawa et al., 2008).

  • Fermentative Bromination Processes : The compound 7-bromo-l-tryptophan, derived from this compound, has been produced fermentatively using Corynebacterium glutamicum. This process is significant for applications in agriculture, food, and pharmaceutical industries (Veldmann et al., 2019).

Properties

IUPAC Name

7-bromo-3,4-dihydro-1H-isochromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-2,5H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHBQZLRHIRLMBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10441743
Record name 7-bromoisochroman
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149910-98-5
Record name 7-bromoisochroman
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-3,4-dihydro-1H-2-benzopyran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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